Computational Affinity Profiling: pKi Value Comparison with Structural Analog
In a virtual screening and ADMET prediction study, the cyclopentadiene-quinone (2:1) adduct (CAS 5439-22-5) exhibited a predicted pKi value of 6.143. A structurally related comparator, CAS 65023-97-4, demonstrated a higher predicted pKi of 6.313 under identical computational conditions [1]. This quantitative difference in predicted binding affinity provides a data-driven basis for prioritizing compounds in early-stage drug discovery or chemical biology probe development.
| Evidence Dimension | Predicted pKi (binding affinity constant) |
|---|---|
| Target Compound Data | pKi = 6.143 |
| Comparator Or Baseline | CAS 65023-97-4: pKi = 6.313 |
| Quantified Difference | ΔpKi = 0.170 (comparator shows 1.48-fold higher predicted affinity) |
| Conditions | In silico virtual screening model; data extracted from published ADMET profile table [1] |
Why This Matters
This computational data allows a procurement scientist to objectively compare the predicted biological profile of the (2:1) adduct against a close analog when selecting building blocks for focused library synthesis or target-based screening campaigns.
- [1] PMC9621234 Table 1. Virtual screening and ADMET data for compound libraries. CAS 5439-22-5 (pKi = 6.143) vs CAS 65023-97-4 (pKi = 6.313). View Source
